The synthesis of 7-nitro-3H-imidazo[4,5-b]pyridine can be achieved through several methods:
The molecular formula of 7-nitro-3H-imidazo[4,5-b]pyridine is C_8H_6N_4O_2. The compound features:
The structural configuration allows for various interactions with biological targets, particularly in kinase inhibition.
7-Nitro-3H-imidazo[4,5-b]pyridine participates in several chemical reactions:
The mechanism of action for 7-nitro-3H-imidazo[4,5-b]pyridine is primarily associated with its role as a kinase inhibitor. The binding process involves:
Key physical properties include:
Chemical properties include:
7-Nitro-3H-imidazo[4,5-b]pyridine has several applications:
The imidazo[4,5-b]pyridine nucleus represents a privileged scaffold in drug design due to its intrinsic bioisosteric relationship with purine bases. This bicyclic heteroaromatic system mirrors the purine ring geometry, enabling mimicry of adenosine/guanosine interactions in biological systems. The core structure comprises a pyridine ring fused with an imidazole moiety, creating a planar, electron-rich system capable of diverse non-covalent interactions with target proteins. Its nitrogen atoms serve as hydrogen bond acceptors/donors, while the aromatic system facilitates π-stacking and hydrophobic contacts [6] [8].
Table 1: Key Molecular Properties of 7-Nitro-3H-imidazo[4,5-b]pyridine
| Property | Value | Biological Relevance |
|---|---|---|
| Molecular Formula | C₆H₄N₄O₂ | Enables drug-like pharmacokinetics |
| Molecular Weight | 164.12 g/mol | Optimal for blood-brain barrier penetration |
| Hydrogen Bond Acceptors | 6 | Facilitates target binding |
| Hydrogen Bond Donors | 1 | Critical for hinge region interactions |
| Canonical SMILES | O=N+c1ccnc2[nH]cnc12 | Determines electronic distribution |
Introduction of a nitro group (-NO₂) at the C7 position significantly alters electronic properties. This strong electron-withdrawing group reduces the electron density of the fused ring system, enhancing hydrogen-bonding capacity and dipole moment. Consequently, the C7-nitro derivative exhibits enhanced binding to ATP pockets of kinases like PAK4 and PDE10A compared to unsubstituted analogs [3] [9]. The scaffold's structural versatility permits substitutions at N1, C2, C5, and C6 positions, enabling fine-tuning of target selectivity and physicochemical properties for specific therapeutic applications [8].
The medicinal exploration of imidazo[4,5-b]pyridines accelerated in the 2000s with the identification of their protein kinase inhibitory activity. Early derivatives demonstrated nanomolar potency against Aurora kinases, validated through crystallographic studies revealing key hinge-region hydrogen bonding between N3 of the imidazo[4,5-b]pyridine and kinase backbone amides [6]. This established the scaffold as a viable alternative to indoles and purines in kinase inhibitor design.
A breakthrough occurred with telcagepant (MK-0974), an imidazo[4,5-b]pyridine-based calcitonin gene-related peptide (CGRP) receptor antagonist developed by Merck for migraine. Though discontinued in Phase III (2009), telcagepant demonstrated oral bioavailability and target engagement, validating the scaffold's drug-like properties [8]. Concurrently, tenatoprazole (TU-199), an imidazo[4,5-b]pyridine proton-pump inhibitor developed by Mitsubishi Tanabe Pharma, exhibited prolonged acid suppression compared to benzimidazole-based drugs like esomeprazole [8].
Recent advances include PDE10A inhibitors for neurological disorders. Researchers systematically modified the imidazo[4,5-b]pyridine core, discovering compound 7 (IC₅₀ = 4.1 nM against PDE10A). X-ray crystallography revealed dual hydrogen bonds: (1) pyridinic nitrogen (imidazo[4,5-b]pyridine) with Gln716, and (2) terminal pyridine nitrogen with Tyr683. This work demonstrated that methoxy or methyl substituents significantly modulated potency and microsomal stability [3].
Table 2: Evolution of Key Imidazo[4,5-b]pyridine Drug Candidates
| Compound | Therapeutic Target | Development Status | Key Structural Feature |
|---|---|---|---|
| Telcagepant (MK-0974) | CGRP receptor | Discontinued (Phase III) | N1-arylsulfonamide substitution |
| Tenatoprazole (TU-199) | Gastric H⁺/K⁺-ATPase | Active development | 2-pyridinylmethylsulfinyl group |
| KY-04045 | PAK4 kinase | Preclinical | 6-Bromo-2-(3-isopropyl-1-methyl-1H-pyrazol-4-yl) |
| Compound 7 (ref. 3) | PDE10A | Preclinical | 2-Methylpyridine at C3 position |
Strategic placement of the nitro group at C7 exploits both electronic and steric properties to optimize target engagement. Quantum chemical analyses reveal that C7 substitution significantly reduces the HOMO-LUMO gap (by ~1.2 eV vs C5/C6 substitution), enhancing charge transfer interactions with electron-rich binding pockets. The nitro group's strong electron-withdrawing effect (-I and -R effects) polarizes the fused ring system, increasing the acidity of the N3-H proton (predicted pKa reduction by ~1.5 units) and strengthening key hydrogen bonds in kinase hinge regions [6] [9].
Sterically, the C7 position projects into solvent-exposed regions in multiple target proteins, minimizing steric clashes while optimizing vectorial orientation. In PDE10A inhibitors, C7-methoxy or nitro substituents improved potency 10-fold over chloro analogs (e.g., compound 7, IC₅₀ = 4.1 nM vs chloro analog IC₅₀ >40 nM). This enhancement stems from favorable dipole alignment with the hydrophobic subpocket and reduced desolvation penalty [3]. Similarly, in PAK4 inhibitors, C7-substituted derivatives demonstrated improved kinase selectivity profiles due to steric exclusion from off-target kinases with smaller gatekeeper residues [9].
Table 3: Impact of C7 Substituents on Biological Activity
| C7 Substituent | Example Target | IC₅₀ (nM) | Key Property Modifications |
|---|---|---|---|
| -NO₂ | PDE10A | 4.1 – 15.1 | Enhanced H-bonding, reduced logP, improved selectivity |
| -OCH₃ | PDE10A | 5.7 | Balanced lipophilicity, metabolic stability |
| -Cl | Aurora kinases | 50-100 | Moderate activity, improved cell permeability |
| -H | Multiple | >1000 | Low binding affinity, reference point |
The nitro group also serves as a versatile synthetic handle for subsequent derivatization. Reduction to amino derivatives (e.g., 3H-Imidazo[4,5-b]pyridin-7-amine, CAS 6703-44-2) enables preparation of amides, ureas, or imines, expanding access to diverse structure-activity relationship (SAR) landscapes. In DNA-binding studies, C7-amino derivatives of tetracyclic imidazo[4,5-b]pyridines exhibited strong intercalation (ΔTm > 5°C), attributed to enhanced planarity and charge transfer interactions with nucleobases [6]. This strategic manipulability makes 7-nitroimidazo[4,5-b]pyridine a critical synthetic intermediate for advanced pharmacophore development across therapeutic areas.
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8